molecular formula C34H40N2O8 B14023273 (4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate

(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate

Cat. No.: B14023273
M. Wt: 604.7 g/mol
InChI Key: KSSMVGPZPYBDAC-PEIUMDTFSA-N
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Description

(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, benzyl group, and succinate ester moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Dimethylation: The nitrogen atom in the piperidine ring is dimethylated using methylating agents such as methyl iodide.

    Esterification: The final step involves the esterification of the piperidine derivative with (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, esterifying agents, and nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine or ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and intermediates.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the synthesis of fine chemicals and as a building block for the production of various industrial compounds.

Mechanism of Action

The mechanism of action of (4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A structurally similar compound with potential differences in reactivity and biological activity.

    (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate: Another related compound with distinct ester moieties.

Uniqueness

(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C34H40N2O8

Molecular Weight

604.7 g/mol

IUPAC Name

(4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C20H18O8.C14H22N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);3-7,12,14-15H,8-11H2,1-2H3/t15-,16-;12-,14?/m11/s1

InChI Key

KSSMVGPZPYBDAC-PEIUMDTFSA-N

Isomeric SMILES

C[C@@H]1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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